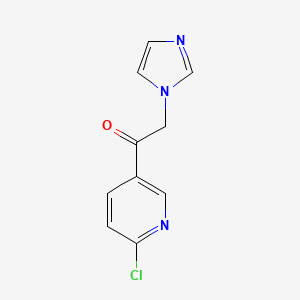
1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6th position and an imidazole ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone typically involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Catalysts may also be employed to increase the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone: Known for its unique combination of a pyridine and imidazole ring, making it distinct in its reactivity and applications.
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups, used primarily in agriculture.
1-(6-Chloropyridin-3-yl)methylimidazolidin-2-imine: Another related compound with applications in pest control
Uniqueness: Its combination of a chlorinated pyridine ring and an imidazole moiety makes it versatile for chemical modifications and functionalization .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C10H8ClN3O/c11-10-2-1-8(5-13-10)9(15)6-14-4-3-12-7-14/h1-5,7H,6H2 |
InChI Key |
AODFOXXSGFJIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN2C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















